molecular formula C6H9NO4 B1328859 (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid CAS No. 99437-11-3

(S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid

Cat. No.: B1328859
CAS No.: 99437-11-3
M. Wt: 159.14 g/mol
InChI Key: BMOXYLBGPIDAAN-BYPYZUCNSA-N
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Description

(S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid is a chiral compound that belongs to the class of pyrrolidinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-proline or its derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like water or ethanol, and catalysts such as acids or bases to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

(S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)butanoic acid
  • (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)propanoic acid

Uniqueness

(S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[(4S)-4-hydroxy-2-oxopyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-4-1-5(9)7(2-4)3-6(10)11/h4,8H,1-3H2,(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOXYLBGPIDAAN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C1=O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649602
Record name [(4S)-4-Hydroxy-2-oxopyrrolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99437-11-3
Record name [(4S)-4-Hydroxy-2-oxopyrrolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99437-11-3
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